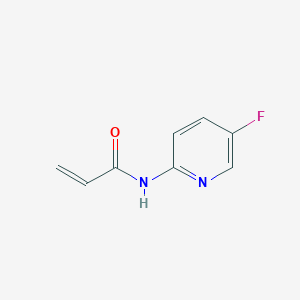

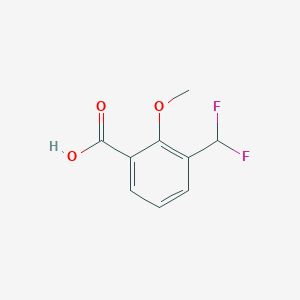

3-(Difluoromethyl)-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Difluoromethyl)-2-methoxybenzoic acid” is a chemical compound which is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of “this compound” involves unique synthesis routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles, which are 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by 1 H NMR, 13 C NMR, HRMS, and X-ray diffraction . The molecular formula is C6H6F2N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions include the van Leusen pyrrole synthesis and the halogen dance reaction .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.12 . More detailed physical and chemical properties could not be found in the available resources.Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethyl)-2-methoxybenzoic acid is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the tricarboxylic acid cycle and the mitochondrial respiratory chain. It plays a crucial role in energy production within cells .

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, inhibiting its function and disrupting the energy production process within the cell . This leads to the death of the pathogen, making it an effective fungicide .

Biochemical Pathways

The inhibition of SDH disrupts the tricarboxylic acid cycle and the mitochondrial respiratory chain, two critical biochemical pathways for energy production . The disruption of these pathways leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death .

Result of Action

The result of the action of this compound is the effective control of a broad spectrum of phytopathogens . By inhibiting SDH, it disrupts energy production within the pathogen cells, leading to their death and preventing the spread of diseases .

Advantages and Limitations for Lab Experiments

3-(Difluoromethyl)-2-methoxybenzoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for the research on 3-(Difluoromethyl)-2-methoxybenzoic acid, including its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory disorders. Further studies are needed to determine its safety and efficacy in these applications. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs with similar properties.

Synthesis Methods

3-(Difluoromethyl)-2-methoxybenzoic acid can be synthesized from 3-hydroxy-2-methoxybenzoic acid by reacting it with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields this compound with a yield of around 70%.

Scientific Research Applications

3-(Difluoromethyl)-2-methoxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory disorders.

Safety and Hazards

The safety data sheet for “3-(Difluoromethyl)-2-methoxybenzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .

properties

IUPAC Name |

3-(difluoromethyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUCVKIYJUGRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1785584-14-6 |

Source

|

| Record name | 3-(difluoromethyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)

![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)

![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)

![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)

![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)